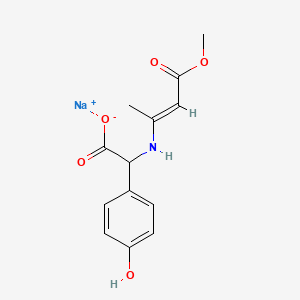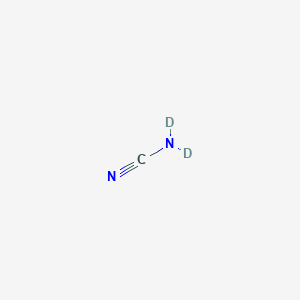![molecular formula C9H11NO B13833826 (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-2-prop-2-enyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an allyl amine with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
科学的研究の応用
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other azabicyclo structures with different substituents or ring sizes. Examples include:
- (1S,4R)-2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- (1S,4R)-2-ethyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Uniqueness
What sets (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one apart is its specific prop-2-enyl substituent, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C9H11NO/c1-2-5-10-8-4-3-7(6-8)9(10)11/h2-4,7-8H,1,5-6H2/t7-,8+/m0/s1 |
InChIキー |
XIUKDZIPNCEFJT-JGVFFNPUSA-N |
異性体SMILES |
C=CCN1[C@H]2C[C@@H](C1=O)C=C2 |
正規SMILES |
C=CCN1C2CC(C1=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)







